

Replicating published findings on ONO-2920632's analgesic properties

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Compound of Interest

Compound Name: ONO-2920632

Cat. No.: B15584713

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ONO-2920632: A Comparative Analysis of its Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of **ONO-2920632**, a novel activator of the two-pore domain potassium (K2P) channels TREK-1 and TREK-2, with a preference for TREK-2. The information presented is based on published preclinical findings and is intended to assist researchers in replicating and expanding upon these studies.

Executive Summary

ONO-2920632 has demonstrated significant analgesic efficacy in preclinical models of pain. As a selective activator of TREK-1 and TREK-2 channels, it represents a promising non-opioid analgesic candidate. These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of nociceptive neurons, thereby reducing pain signaling. Published data from the acetic acid-induced writhing test in mice show that **ONO-2920632** produces a dose-dependent reduction in pain behavior, comparable to the effects of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This guide provides the available quantitative data, detailed experimental protocols, and a depiction of the relevant signaling pathways to facilitate further research and comparative analysis.

Data Presentation

The following tables summarize the quantitative data on the potency and in vivo analgesic efficacy of **ONO-2920632** and comparable analgesics.

Table 1: In Vitro Potency of **ONO-2920632** on Human TREK Channels

Channel	EC50 (μM)
TREK-1	2.8
TREK-2	0.3

Data from "Discovery of **ONO-2920632** (VU6011887): A Highly Selective and CNS Penetrant TREK-2 (TWIK-Related K⁺ Channel 2) Preferring Activator In Vivo Tool Compound"

Table 2: Comparative Analgesic Efficacy in Acetic Acid-Induced Writhing Test in Mice

Compound	Dose (mg/kg, p.o.)	% Inhibition of Writhing
ONO-2920632	3	~50%
10	~75%	
30	~90%	
Indomethacin	10	~50%
Diclofenac	10	Variable, up to 76% [1]
Morphine	0.1 (s.c.)	Significant decrease
5-10 (i.p.)	51-93% [2]	

ONO-2920632 and Indomethacin data from "Discovery of **ONO-2920632**..." publication.
Diclofenac and Morphine data from various cited sources.

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice

This is a widely used and sensitive method for evaluating peripheral analgesic activity.^{[3][4][5]} The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). The frequency of these writhes is a measure of visceral pain.

Materials:

- Male ICR mice (or other suitable strain) weighing 20-30g.
- 0.6% or 0.7% acetic acid solution in distilled water.^{[3][6]}
- Test compound (**ONO-2920632**), standard analgesics (e.g., indomethacin, diclofenac, morphine), and vehicle control.
- Oral gavage needles.
- Observation chambers.
- Stopwatch.

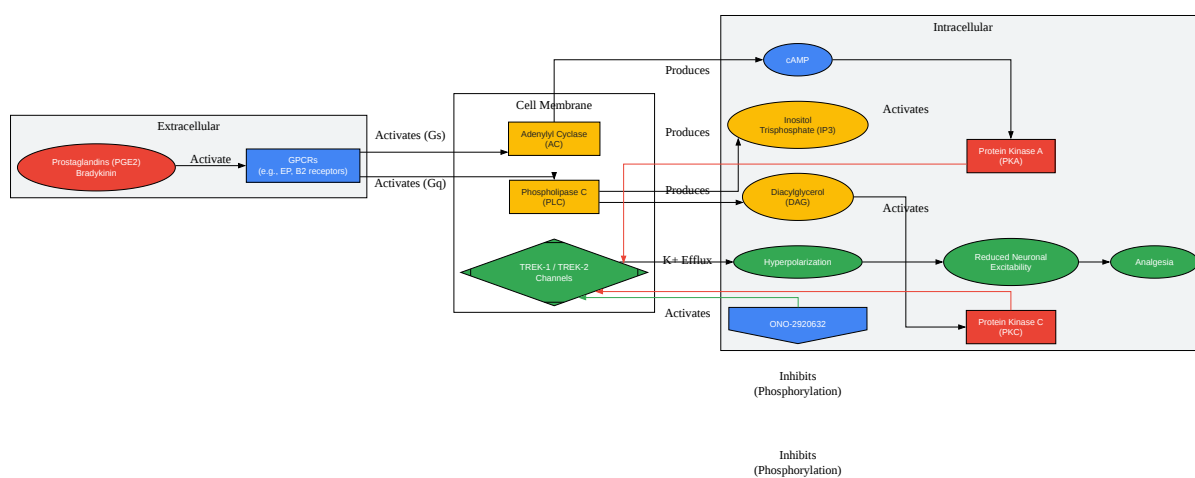
Procedure:

- **Animal Acclimatization and Fasting:** Acclimatize mice to the laboratory conditions for at least a week before the experiment. Fast the animals for 12-18 hours prior to the experiment, with free access to water.^[3]
- **Grouping:** Randomly divide the animals into groups (n=6-10 per group), including a vehicle control group, one or more test compound groups at different doses, and a positive control group (e.g., indomethacin 10 mg/kg).
- **Drug Administration:** Administer the test compound or standard drug orally (p.o.) or via the desired route. For **ONO-2920632**, oral administration was performed 2 hours before the acetic acid injection. For indomethacin, administration was 1 hour prior.
- **Induction of Writhing:** Inject 0.6% or 0.7% acetic acid solution (10 mL/kg body weight) intraperitoneally (i.p.) to each mouse.^{[3][6]}

- **Observation:** Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a 20-30 minute period.^{[2][3]} A writhes is defined as a wave of contraction of the abdominal muscles followed by the stretching of the hind limbs.
- **Data Analysis:** Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Mandatory Visualization

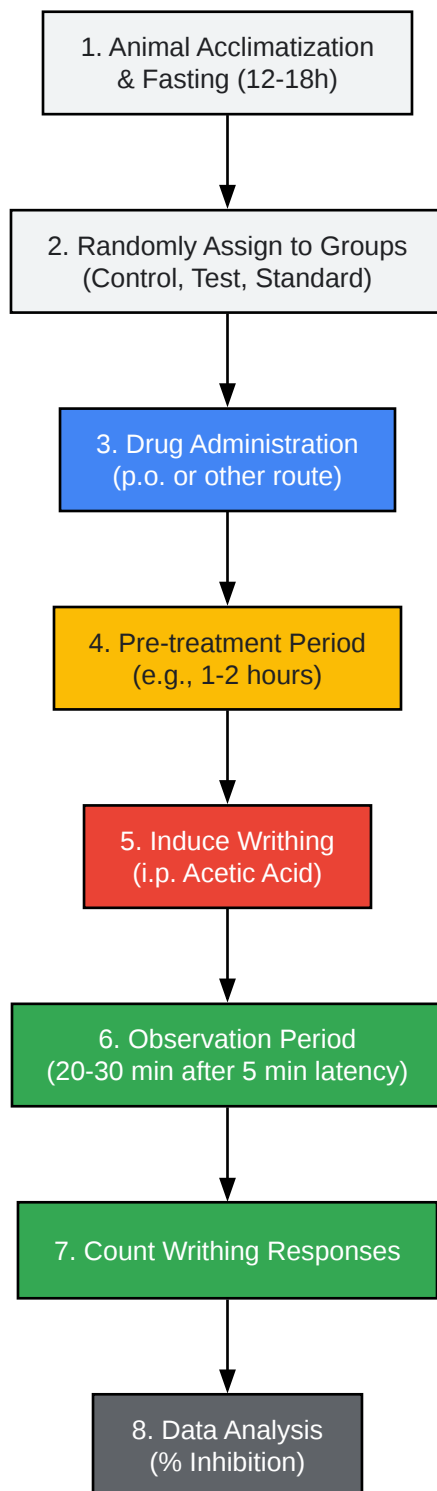
Signaling Pathway of TREK-1/TREK-2 Channel Modulation in Nociceptors



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Caption: TREK-1/TREK-2 channel modulation in nociceptors.

Experimental Workflow for Acetic Acid-Induced Writhing Test



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Caption: Workflow for the acetic acid-induced writhing test.

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